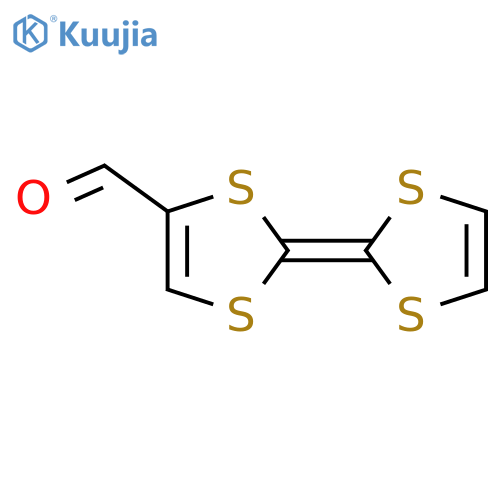Cas no 68128-94-9 (Formyltetrathiafulvalene)

Formyltetrathiafulvalene structure
商品名:Formyltetrathiafulvalene
Formyltetrathiafulvalene 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde
- Formyltetrathiafulvalene
- Formyl-TTF
- [2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde
- NSC369045
- 4-monoformyl-tetrathiafulvalene
- F0285
- [2,2'-Bi(1,3-dithiolylidene)]-4-carbaldehyde
- T72824
- 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4-carbaldehyde
- 4-Formyltetrathiafulvalene
- MFCD00130128
- SCHEMBL9292734
- NSC-369045
- CS-0373794
- DTXSID30321053
- 68128-94-9
-
- MDL: MFCD00130128
- インチ: 1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H
- InChIKey: NDJHQJARYXJFDI-UHFFFAOYSA-N
- ほほえんだ: S1C(C([H])=O)=C([H])S/C/1=C1\SC([H])=C([H])S\1
計算された属性
- せいみつぶんしりょう: 231.91449944g/mol
- どういたいしつりょう: 231.91449944g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- ゆうかいてん: 111.0 to 115.0 deg-C
Formyltetrathiafulvalene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F701098-10mg |
Formyltetrathiafulvalene |
68128-94-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| A2B Chem LLC | AB74359-100mg |
Formyl-ttf |
68128-94-9 | 98% | 100mg |
$121.00 | 2024-04-19 | |
| Aaron | AR003RDV-50mg |
ForMyltetrathiafulvalene |
68128-94-9 | 98% | 50mg |
$53.00 | 2023-12-13 | |
| A2B Chem LLC | AB74359-1g |
Formyl-ttf |
68128-94-9 | >98.0%(GC) | 1g |
$372.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1236832-250mg |
ForMyltetrathiafulvalene |
68128-94-9 | 98% | 250mg |
$220 | 2025-02-25 | |
| Ambeed | A753497-100mg |
FOrmyl-ttf |
68128-94-9 | 95% | 100mg |
$116.0 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1236832-100mg |
ForMyltetrathiafulvalene |
68128-94-9 | 98% | 100mg |
$155 | 2025-02-27 | |
| Ambeed | A753497-250mg |
FOrmyl-ttf |
68128-94-9 | 95% | 250mg |
$231.0 | 2025-02-27 | |
| abcr | AB331767-1 g |
Formyltetrathiafulvalene; 98% |
68128-94-9 | 1g |
€540.70 | 2022-03-25 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0285-1G |
Formyltetrathiafulvalene |
68128-94-9 | >98.0%(GC) | 1g |
¥3490.00 | 2024-04-16 |
Formyltetrathiafulvalene 関連文献
-
1. Tetraformyltetrathiafulvalene(TFTTF): synthesis and some uses as a precursor of polyfunctionalised tetrathiafulvalenesAlain Gorgues,Patrick Batail,André Le Coq J. Chem. Soc. Chem. Commun. 1983 405
-
Goulven Cosquer,Fabrice Pointillart,Yann Le Gal,Stéphane Golhen,Olivier Cador,Lahcène Ouahab Dalton Trans. 2009 3495
-
Masayuki Nihei,Nobukazu Takahashi,Hiroyuki Nishikawa,Hiroki Oshio Dalton Trans. 2011 40 2154
-
David C. Magri New J. Chem. 2009 33 457
-
5. VinyltetrathiafulvaleneDennis C. Green,Robert W. Allen J. Chem. Soc. Chem. Commun. 1978 832
68128-94-9 (Formyltetrathiafulvalene) 関連製品
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:68128-94-9)Formyltetrathiafulvalene

清らかである:99%
はかる:1g
価格 ($):362.0